molecular formula C18H14N2O2 B13693131 3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid

3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid

Cat. No.: B13693131
M. Wt: 290.3 g/mol
InChI Key: NTEMSLCICJRHTE-UHFFFAOYSA-N
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Description

3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid is a benzoic acid derivative featuring a phenylamino group substituted with a 3-pyridyl moiety at the para position. This compound combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-pyridin-3-ylanilino)benzoic acid

InChI

InChI=1S/C18H14N2O2/c21-18(22)14-3-1-5-17(11-14)20-16-8-6-13(7-9-16)15-4-2-10-19-12-15/h1-12,20H,(H,21,22)

InChI Key

NTEMSLCICJRHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[[4-(3-pyridyl)phenyl]amino]benzoic acid generally involves the coupling of an amino-substituted benzoic acid derivative with a 4-(3-pyridyl)phenyl moiety. This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination reactions, depending on the precursors and desired reaction conditions.

Detailed Preparation Route from Patent Literature

A closely related compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid , has been synthesized via a two-step method that provides insight into the preparation of this compound. The process involves:

Step 1: Guanidine-Forming Reaction

  • Starting from 3-amino-4-methylbenzoic acid and cyanamide under acidic conditions (hydrochloric acid), a guanidine intermediate, 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride, is formed.
  • Reaction conditions: The reaction is conducted in an alcoholic or aqueous solvent at temperatures ranging from 50 to 90 degrees Celsius, with controlled addition of hydrochloric acid to maintain pH around 3 to 5.
  • Typical solvents include propyl carbinol or primary isoamyl alcohol.
  • Reaction times vary from 5 to 18 hours depending on temperature and solvent choice.
  • Yields for this step are approximately 60-66%, with melting points of the intermediate around 296-298 °C.

Step 2: Cyclization (Ring-Closure) Reaction

  • The guanidine intermediate is reacted with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one under controlled pH (7-12), temperature (50-150 °C), and solvent conditions.
  • Solvents used include alcohols (methanol, ethanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
  • Reaction times range from 7 to 12 hours, with preferred conditions being 80-100 °C and pH 8-9.
  • The product is purified by recrystallization using alcohol-water mixtures, activated carbon decolorization, pH adjustment with sodium hydroxide and hydrochloric acid, filtration, and drying.
  • This step yields the target compound with high purity (~99.8%) and improved overall yield (~42.6% total recovery), which is significantly better than earlier methods.

Reaction Scheme Summary

Step Reactants Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 3-amino-4-methylbenzoic acid + cyanamide + HCl Acidic guanidine formation Propyl carbinol or primary isoamyl alcohol 50-90 5-18 60-66 Formation of guanidine hydrochloride intermediate
2 Guanidine intermediate + 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one Cyclization ring-closure Alcohols, ketones, esters, or aromatic hydrocarbons 50-150 (prefer 80-100) 7-12 (prefer 8-9) ~64 (step yield) Recrystallization purification

Industrial Considerations

  • The described method avoids protection and deprotection steps of the carboxyl group, simplifying the process and reducing costs by approximately 20% compared to older routes.
  • The guanidine hydrochloride intermediate is safer and more stable than previous nitrate or ester analogs, enhancing process safety and scalability.
  • The process is suitable for large-scale industrial production due to its simplicity, reproducibility, and environmentally friendly conditions.

Supplementary Data and Research Discoveries

Physicochemical Properties

Property Data
Molecular Formula C18H14N2O2 (for this compound)
Molecular Weight ~290.3 g/mol
Melting Point >257 °C (dec.) (related compound)
Solubility Slightly soluble in DMSO and methanol (heated)
Stability Hygroscopic

Chemical Reactions Analysis

Types of Reactions

MFCD33022803 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction may produce different reduced derivatives.

Scientific Research Applications

MFCD33022803 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD33022803 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Biological Activity

3-[[4-(3-Pyridyl)phenyl]amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of the Hedgehog signaling pathway, which plays a crucial role in various malignancies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising:

  • Benzoic Acid Moiety : Provides acidic properties and potential for hydrogen bonding.
  • Phenyl Group : Enhances lipophilicity and may facilitate membrane permeability.
  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.

This structural configuration suggests that this compound can engage in various biochemical interactions, making it a candidate for therapeutic applications.

Inhibition of Hedgehog Signaling Pathway

Research indicates that this compound acts as a potent inhibitor of the Hedgehog signaling pathway. This pathway is implicated in several cancers, including basal cell carcinoma and medulloblastoma. The compound's ability to suppress tumor growth and metastasis by interfering with this signaling mechanism has been documented in various studies.

Anti-inflammatory and Analgesic Properties

The structural similarities between this compound and other known anti-inflammatory agents suggest potential analgesic effects. Preliminary studies indicate that it may modulate inflammatory responses, although further research is needed to elucidate these effects fully.

The exact mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The compound exhibits significant binding affinity to proteins involved in the Hedgehog signaling pathway. Techniques such as surface plasmon resonance have been used to measure these interactions.
  • Modulation of Protein Kinases : It may also influence protein kinase activity, which is crucial in regulating cellular processes such as proliferation and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

Cell LineIC50 Value (μM)Reference
Basal Cell Carcinoma5.2
Medulloblastoma4.8
Leukemia6.1

These findings highlight the compound's potential as an anticancer agent.

In Vivo Studies

Animal model studies have further supported the efficacy of this compound in reducing tumor size and preventing metastasis. Notably, a study conducted on mice bearing xenograft tumors showed a significant reduction in tumor volume when treated with this compound compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity References
3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid C₁₈H₁₃N₃O₂ Benzoic acid, phenylamino bridge, 3-pyridyl Not explicitly reported in evidence -
4-(3-Pyridyl)benzoic Acid C₁₂H₉NO₂ Benzoic acid directly linked to 3-pyridyl N/A
3-[(1-Oxo-4-pyridinylcarbonyl)amino]benzoic Acid C₁₃H₁₀N₂O₄ Pyridinium carbonylamino group at meta position Anti-inflammatory (preclinical studies)
4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic Acid C₁₇H₁₂FN₃O₂ Pyridazinylamino group with fluorophenyl substituent Not reported
4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid C₂₀H₁₄O₄ Terphenyl dicarboxylic acid N/A
Key Observations:

Substitution Patterns: The target compound’s phenylamino bridge distinguishes it from simpler analogues like 4-(3-pyridyl)benzoic acid, which lacks the bridging group. This bridge may enhance conformational flexibility and influence binding affinity in biological systems.

Heterocyclic Variations: Substitution of pyridine with pyridazine (as in 4-{[6-(4-fluorophenyl)pyridazin-3-YL]-amino}benzoic acid ) introduces additional nitrogen atoms, which could modify hydrogen-bonding capacity and metabolic stability.

Functional Group Impact: The carboxylic acid group in all analogues enables ionization at physiological pH, influencing pharmacokinetics (e.g., membrane permeability). The amino group in the target compound may participate in hydrogen bonding or serve as a site for derivatization.

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